Product packaging for 2-(Dimethylcarbamoyl)acetic acid(Cat. No.:CAS No. 42783-81-3)

2-(Dimethylcarbamoyl)acetic acid

Cat. No.: B1315549
CAS No.: 42783-81-3
M. Wt: 131.13 g/mol
InChI Key: AKDXGMLXZNIGBD-UHFFFAOYSA-N
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Description

2-(Dimethylcarbamoyl)acetic acid (CAS 42783-81-3) is a chemical compound with the molecular formula C 5 H 9 NO 3 and a molecular weight of 131.13 g/mol . It features a carboxylic acid group and a dimethylcarbamoyl group, which may contribute to its properties as a potential building block in medicinal chemistry and drug discovery . The compound has a calculated LogP of -0.69, indicating high hydrophilicity, and it contains three hydrogen bond acceptors and one hydrogen bond donor . This profile suggests the compound could be useful in the synthesis of more complex molecules, such as protease inhibitors. Research on related chemical structures highlights the importance of both carboxylic acid and tertiary amide functional groups in designing inhibitors for enzymes like Insulin Degrading Enzyme (IDE), where these groups are critical for binding and activity . This compound is supplied with a purity of 96% . As a handling precaution, it is classified as harmful and an irritant (GHS07), requiring appropriate safety measures including the use of personal protective equipment and adequate ventilation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO3 B1315549 2-(Dimethylcarbamoyl)acetic acid CAS No. 42783-81-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylamino)-3-oxopropanoic acid
Source PubChem
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InChI

InChI=1S/C5H9NO3/c1-6(2)4(7)3-5(8)9/h3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDXGMLXZNIGBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288234
Record name 3-(Dimethylamino)-3-oxopropanoic acid
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Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42783-81-3
Record name 3-(Dimethylamino)-3-oxopropanoic acid
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Record name 3-(Dimethylamino)-3-oxopropanoic acid
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Record name 2-(dimethylcarbamoyl)acetic acid
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Synthetic Methodologies and Reaction Pathways

General Strategies for Carbamate (B1207046) Synthesis

Carbamates are a class of organic compounds characterized by the presence of a carbonyl group bonded to both an oxygen and a nitrogen atom. Their synthesis has been a subject of extensive research, leading to a variety of effective methods.

A primary and widely utilized method for the synthesis of carbamates involves the use of carbamoyl (B1232498) chlorides. google.com These reagents, which are acyl chlorides of carbamic acids, react with alcohols and phenols to form the corresponding carbamates. google.comwikipedia.org The general reaction involves the nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of the carbamoyl chloride, leading to the displacement of the chloride ion. google.com

Recent advancements have demonstrated the efficacy of zinc chloride as a catalyst in the synthesis of carbamates from carbamoyl chlorides and alcohols. chemicalbook.comgoogle.com This method offers a practical and efficient protocol, applicable to both aromatic and aliphatic alcohols. chemicalbook.com The reaction is typically carried out under anhydrous conditions in a solvent like toluene. chemicalbook.com Zinc chloride is believed to act as a Lewis acid, activating the carbamoyl chloride and facilitating the nucleophilic attack by the alcohol. chemicalbook.com This catalytic approach has been successfully applied in the gram-scale synthesis of pharmacologically relevant molecules, highlighting its industrial potential. chemicalbook.com

General Procedure for Zinc Chloride-Catalyzed Carbamate Synthesis: chemicalbook.com Under a nitrogen atmosphere, zinc chloride and the carbamoyl chloride are stirred in anhydrous toluene. The corresponding alcohol is then added to the mixture, and the reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is subsequently quenched with water, and the organic layer is separated, dried, and concentrated to yield the carbamate product. chemicalbook.com The reaction can be performed at room temperature or elevated temperatures depending on the reactivity of the substrates. nih.gov

Table 1: Examples of Zinc Chloride-Catalyzed Carbamate Synthesis

Carbamoyl Chloride Alcohol Catalyst Temperature (°C) Yield (%) Reference
N-Ethyl,N-methyl carbamoyl chloride (S)-3-(1-(dimethylamino)ethyl)phenol ZnCl₂ 110 80 chemicalbook.com
N,N-Dimethyl carbamoyl chloride (S)-3-(1-(dimethylamino)ethyl)phenol ZnCl₂ 110 78 chemicalbook.com
Various Various ZnCl₂ RT - 110 49-87 chemicalbook.comgoogle.com

This table is interactive and can be sorted by clicking on the column headers.

N,N-Dimethylcarbamoyl chloride is a key reagent for the introduction of the dimethylcarbamoyl group onto various nucleophiles. wikipedia.orgresearchgate.net It readily reacts with alcohols and phenols to form N,N-dimethylcarbamates. wikipedia.orgresearchgate.net These reactions are often carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid generated during the reaction. nih.gov The reaction conditions typically involve heating the reactants in a suitable solvent. nih.gov

The reactivity of N,N-dimethylcarbamoyl chloride extends to other nucleophiles as well, including amines, thiols, and certain carbanions, leading to the formation of ureas, thiocarbamates, and other derivatives, respectively. wikipedia.orgresearchgate.net

General Procedure for Carbamate Synthesis using N,N-Dimethylcarbamoyl Chloride: nih.gov A solution of the phenol (B47542) or alcohol and triethylamine is prepared, to which N,N-dimethylcarbamoyl chloride is added. The reaction mixture is then heated for a specified period. After cooling, the product is isolated through appropriate work-up procedures, which may include extraction and purification by chromatography. nih.gov

Table 2: Synthesis of Carbamates using N,N-Dimethylcarbamoyl Chloride

Phenol Derivative Base Temperature (°C) Time (h) Product Yield (%) Reference
3-Nitrophenol Triethylamine 95 22 3-Nitrophenyl dimethylcarbamate 90.7 nih.gov
3-Cyanophenol Triethylamine 95 22 3-Cyanophenyl dimethylcarbamate - nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Beyond the use of carbamoyl chlorides, several other synthetic strategies for carbamates have been developed. These methods often aim to avoid the use of hazardous reagents like phosgene, which is a precursor for many carbamoyl chlorides.

Alternative approaches include:

From Isocyanates: The reaction of isocyanates with alcohols is a fundamental method for carbamate synthesis.

From Carbon Dioxide: The utilization of carbon dioxide as a C1 source for carbamate synthesis is an environmentally attractive alternative. These methods typically involve the reaction of an amine and an alcohol with carbon dioxide in the presence of a suitable catalyst or coupling agent.

Rearrangement Reactions: The Curtius, Hofmann, and Lossen rearrangements of acyl azides, amides, and hydroxamic acids, respectively, can generate isocyanate intermediates that are trapped by alcohols to yield carbamates.

From Carbazates: Copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates provides a mild route to carbamates.

Reactions Involving Carbamoyl Chlorides

Synthesis of 2-(Dimethylcarbamoyl)acetic Acid and Related Structures

The synthesis of this compound presents a specific challenge that can potentially be addressed through various synthetic routes, including the direct functionalization of suitable precursors.

A plausible and direct synthetic route to this compound involves the hydrolysis of a suitable precursor, such as N,N-dimethyl-2-chloroacetamide. The reaction would proceed via nucleophilic substitution of the chlorine atom by a hydroxide (B78521) ion, followed by acidification.

Another potential pathway could be the carboxylation of N,N-dimethylacetamide. This would involve the deprotonation of the methyl group adjacent to the carbonyl to form a carbanion, followed by reaction with carbon dioxide. However, the acidity of these protons is relatively low, making this a challenging transformation that would likely require a strong base.

A more classical approach could involve the malonic ester synthesis. This would entail the reaction of dimethylamine (B145610) with a malonic acid derivative, such as malonyl dichloride or a malonic ester, to form N,N-dimethylmalonamic acid. Subsequent hydrolysis and decarboxylation would, in principle, not yield the target molecule directly, but rather N,N-dimethylacetamide after decarboxylation. A more tailored approach starting from a substituted malonic ester would be necessary. For instance, the reaction of dimethylamine with a mono-ester-mono-acid chloride of malonic acid could yield the desired product after hydrolysis.

While specific, detailed research findings for the direct synthesis of this compound are not extensively reported in the readily available literature, the principles of organic synthesis suggest these as viable pathways for investigation.

Synthesis via Intermediate Compounds

The synthesis of this compound and its derivatives can be achieved through various routes involving key intermediate compounds. These methods often utilize readily available starting materials and employ a range of reaction types to construct the target molecular framework.

Approaches involving alkylation of iminodiacetic acid

Scientific literature extensively covers the alkylation of iminodiacetic acid and its derivatives for the synthesis of a variety of compounds. However, a specific, documented method for the direct synthesis of this compound via the alkylation of iminodiacetic acid with a dimethylcarbamoyl-containing reagent could not be identified in the reviewed sources.

Preparation of 2-(N,N-dimethylcarbamoyl)methylbenzenesulfonamides

A documented method for the synthesis of 2-(N,N-dimethylcarbamoyl)methylbenzenesulfonamides involves the reaction of 2-methylbenzenesulfonamides with N,N-dimethylcarbamoyl chloride. This reaction proceeds through the generation of a C,N-dianion of the 2-methylbenzenesulfonamide, which then reacts with the N,N-dimethylcarbamoyl chloride to yield the desired product. This methodology provides a clear pathway to this class of compounds.

Synthesis of Imidazolyl Acetic Acid Derivatives

The synthesis of various imidazolyl acetic acid derivatives is well-established in the chemical literature. These methods often involve the functionalization of the imidazole (B134444) ring. However, a direct synthetic route that utilizes this compound as a starting material or a key intermediate for the preparation of imidazolyl acetic acid derivatives has not been described in the surveyed scientific papers.

Synthesis of 2-Aminopropyl-3-Indole Acetic (Propionic) Acid Derivatives

Similarly to the imidazolyl acetic acid derivatives, numerous synthetic strategies exist for the preparation of 2-aminopropyl-3-indole acetic (propionic) acid derivatives, which are of interest in medicinal chemistry. The reviewed literature, however, does not indicate the use of this compound as a precursor or intermediate in these synthetic sequences.

Multi-step Synthetic Sequences

The strategic incorporation of the 2-(dimethylcarbamoyl)acetyl group into larger molecules is a key aspect of multi-step syntheses, particularly in the pharmaceutical industry.

Synthesis of Pharmaceutical Intermediates

The carbamoyl moiety is a common functional group in many pharmaceutical compounds. For instance, the synthesis of rivastigmine, a drug used for the treatment of Alzheimer's disease, involves intermediates containing a carbamate group. mdpi.com The general reactivity of dimethylcarbamoyl chloride with nucleophiles like alcohols and phenols to form stable carbamates is a widely used transformation in the synthesis of such pharmaceutical agents. allfordrugs.comwikipedia.org While the direct use of this compound as a specific intermediate in a multi-step synthesis of a marketed pharmaceutical was not explicitly detailed in the reviewed literature, its structural motifs are present in various bioactive molecules, suggesting its potential as a valuable building block in drug discovery and development.

Synthesis of 2-Arylazaindole-3-acetic acid derivatives

A novel and efficient protocol has been developed for the synthesis of 2-aryl-substituted azaindole-3-acetic acid derivatives. korea.ac.krresearcher.life This method utilizes 2-aminoazacinnamic acid derivatives and various aryl aldehydes as starting materials, proceeding through an imino-Stetter reaction. organic-chemistry.org The core of this pathway involves the condensation of the 2-aminoazacinnamic acid derivative with an aldehyde to form an aldimine intermediate. korea.ac.krorganic-chemistry.org Subsequent treatment of this intermediate with cyanide successfully yields the desired 2-aryl-substituted azaindole-3-acetic acid derivative. korea.ac.krorganic-chemistry.org

A key advantage of this protocol is its versatility, allowing for the synthesis of all regioisomers of azaindole-3-acetic acid, including 4-, 5-, 6-, and 7-azaindoles, by selecting the appropriate azacinnamic acid starting material. korea.ac.krorganic-chemistry.org The efficiency of the synthesis has been noted to be influenced by the position of the nitrogen atom within the azacinnamic acid framework. organic-chemistry.org Further research into the structure-activity relationships of these synthesized compounds is anticipated, spurred by their potential biological importance. organic-chemistry.org

Reaction Conditions and Optimization

Catalyst Systems in Carbamate Synthesis

The synthesis of carbamates, a critical transformation in organic chemistry, can be achieved through phosgene-free routes, often relying on sophisticated catalyst systems to ensure high efficiency and selectivity. researchgate.netnih.gov One established method involves the reaction of amines with dimethyl carbonate. researchgate.net Research has shown that various metal compounds can catalyze this reaction, with the acidity of the Lewis acid catalyst significantly influencing its activity. researchgate.net For instance, lead acetate (B1210297) has been identified as an effective catalyst for the reaction between n-butylamine and dimethyl carbonate. researchgate.net

In other approaches, such as the oxidative carbonylation of amines, bimetallic catalyst systems have demonstrated superior performance. researchgate.net A polymer-supported palladium-manganese chloride catalyst (PVP–PdCl₂–MnCl₂) exhibits high activity and selectivity at atmospheric pressure. researchgate.net For reactions under higher pressure, novel combined catalysts like PdCl₂ or RuCl₃ with ZrO₂-SO₃ have been developed, showing high conversion rates for aromatic amines at 170°C and 4.0 MPa. researchgate.net Additionally, sulfamic acid has been proven to be a highly efficient, recyclable, and cost-effective catalyst for carbamate synthesis from alkylamines and dialkyl carbonates. researchgate.net The use of Yttria–Zirconia based Lewis acid catalysts and Group 3 metal triflates (Sc, La) under mild conditions has also been reported. nih.gov

Catalyst SystemReactantsReaction TypeKey Features
Lead Acetate Aromatic Amines + Dimethyl CarbonateCarbamoylationLewis acid activity influences efficiency. researchgate.net
PVP–PdCl₂–MnCl₂ Amines + Carbon Monoxide + OxygenOxidative CarbonylationHigh activity and selectivity at atmospheric pressure; demonstrates bimetallic synergic effect. researchgate.net
PdCl₂/ZrO₂-SO₃ Aromatic AminesOxidative CarbonylationHigh conversion and selectivity at elevated temperature and pressure (170°C, 4.0 MPa). researchgate.net
Sulfamic Acid Alkylamines + Dialkyl CarbonatesCarbamoylationEfficient, recyclable, and cost-effective catalyst. researchgate.net
Yttria–Zirconia -Carbamate SynthesisEffective Lewis acid catalyst system. nih.gov
Zirconium(IV) with 2-hydroxypyridine Amines + Dialkyl CarbonatesExchange ProcessCatalyzes exchange process to yield carbamates; can be accelerated by microwaves. organic-chemistry.org

Role of Solvents and Temperature

The selection of solvent and the control of reaction temperature are paramount in directing the outcome of chemical syntheses. The solvent can influence reactant solubility, reaction rate, and even product selectivity. researchgate.net For example, in certain multi-component reactions, methanol (B129727) has been identified as the solvent of choice, providing excellent yields at a mild temperature of 30°C, whereas other solvents like water or ethyl acetate were less effective. researchgate.net In some cases, deep eutectic solvents (DESs), which are mixtures of hydrogen bond acceptors and donors, are used as green solvent alternatives that can also participate in the catalytic process. nih.gov

Temperature is another critical variable. For the synthesis of specific carbamate derivatives, a reaction mixture in triethylamine was stirred at a high temperature of 95°C for 22 hours to ensure the completion of the reaction. mdpi.com Conversely, a different reaction failed to produce the desired product at 60°C, and only yielded trace amounts after prolonged heating at 100°C, highlighting the existence of an optimal temperature window. researchgate.net In the context of purification, temperature plays a role in the removal of volatile processing aids. For instance, acetic acid, used to increase the solubility of a basic drug in a methanol-water mixture, was efficiently removed from the final product by drying at 40°C. mdpi.com

Yield and Purity Enhancement Strategies

Maximizing the yield and ensuring the high purity of the final compound are central goals in chemical synthesis. A primary strategy is the careful monitoring of the reaction's progress. Thin-layer chromatography (TLC) is a commonly used method to track the consumption of starting materials and the formation of the product, allowing the reaction to be stopped at the optimal time to prevent the formation of byproducts. mdpi.com

Catalyst selection is also a powerful tool for enhancing yield and selectivity. The use of a bimetallic catalyst system (PVP–PdCl₂–MnCl₂) in oxidative carbonylation, for example, leads to a significant increase in both conversion of reactants and selectivity for the desired carbamate product. researchgate.net Similarly, for the synthesis of carbamates from aromatic amines and dimethyl carbonate, specific catalysts and optimized conditions have achieved conversions of 100% and selectivities of 95%. researchgate.net

Post-reaction purification is essential for achieving high purity. Standard techniques include diluting the reaction mixture with a solvent like dichloromethane (B109758) (CH₂Cl₂), followed by extraction with aqueous solutions (e.g., NaOH) to remove unreacted starting materials and water-soluble impurities. mdpi.com The organic phase is then dried, filtered, and the solvent is evaporated under a vacuum to isolate the product. mdpi.com In processes involving volatile processing aids like acetic acid, a final drying step at a controlled temperature (e.g., 40-60°C) is crucial to remove the residual solvent to meet purity standards, such as the ICH limit of 0.5 wt%. mdpi.com

Stereochemical Control and Chiral Synthesis

Retention of Stereochemical Integrity

In the synthesis of chiral molecules, maintaining the stereochemical integrity of stereocenters is a significant challenge. Undesired racemization can lead to a loss of biological activity or the formation of isomers with different pharmacological profiles. Certain synthetic methodologies have been developed that proceed with high fidelity, preserving the original stereochemistry of the starting materials. For example, a three-component coupling reaction for the synthesis of carbamates, which involves the reaction of amines, carbon dioxide, and halides, has been shown to be effective for chiral substrates. organic-chemistry.org Under the mild reaction conditions employed in this method, chiral substrates were found to be resistant to racemization, demonstrating the protocol's ability to retain stereochemical integrity. organic-chemistry.org

Diastereoselective and Enantioselective Approaches

The synthesis of chiral β-keto amides, such as this compound, where the α-carbon is a stereocenter, presents a significant challenge in organic synthesis. The main difficulty arises from the propensity of the α-proton to be abstracted, leading to enolization and subsequent racemization or epimerization under many reaction conditions. Despite this challenge, several strategies have been developed for the diastereoselective and enantioselective synthesis of related β-dicarbonyl compounds, which could be conceptually applied to the synthesis of this compound. These methods often rely on the use of chiral auxiliaries, chiral catalysts, or biocatalysis.

While specific diastereoselective or enantioselective synthetic routes for this compound are not extensively documented in the literature, general methodologies for the asymmetric synthesis of β-keto amides provide a framework for how such a synthesis could be approached.

Chiral Auxiliary-Mediated Synthesis:

One potential approach involves the use of a chiral auxiliary. In this strategy, a chiral amine could be used to form an amide, and the stereocenter on the auxiliary would direct the stereochemical outcome of a subsequent reaction at the α-position. However, this approach is more common for the synthesis of α-substituted β-keto amides rather than the parent compound with a stereocenter at the α-position itself.

Catalytic Enantioselective Methods:

More advanced and atom-economical methods involve the use of chiral catalysts. These can be either metal-based catalysts or organocatalysts. For instance, chiral metal complexes have been employed for the hydroxylation of β-dicarbonyl compounds, which could introduce a stereocenter. researchgate.net

A notable strategy for accessing enantioenriched β-ketoamides is through a chiral sulfinimine-mediated clockss.orgclockss.org-sigmatropic sulfonium (B1226848) rearrangement. This method has been shown to produce enantioenriched β-ketoamides with high chirality transfer and chemoselectivity. researchgate.netnih.gov The process involves the addition of a chiral sulfinimine to a keteniminium ion, generated from an unfunctionalized amide, to yield the desired stereochemically stable β-ketoamide. nih.gov

Table 1: Examples of Chiral Catalysts in Asymmetric Synthesis of β-Dicarbonyl Compounds

Catalyst TypeReactionPotential Application to this compoundReference
Chiral Metal ComplexesAsymmetric hydroxylationIntroduction of a hydroxyl group at the α-position with stereocontrol. researchgate.net
Chiral Sulfinimine clockss.orgclockss.org-Sigmatropic rearrangementDirect formation of an enantioenriched β-ketoamide from a related amide. researchgate.netnih.gov
Chiral Rhodium(II) ComplexesC-H insertion reactionsCould potentially be used to functionalize the α-position stereoselectively. tdl.org
Chiral Scandium(III) N,N'-dioxide complexEnantioselective homologationCould be adapted for the synthesis of optically active β-keto esters, a precursor to the target acid. organic-chemistry.org

Biocatalytic Approaches:

Biocatalysis offers a powerful and environmentally friendly alternative for the synthesis of chiral compounds. Enzymes, such as ketoreductases (KREDs), have been successfully used in the dynamic kinetic resolution of racemic α-alkyl-β-keto amides to produce chiral β-hydroxy amides with high stereoselectivity. researchgate.net While this provides the corresponding alcohol, it demonstrates the potential of enzymes to control stereochemistry in this class of molecules. Dicarbonyl reductases are another class of enzymes that can stereoselectively reduce two carbonyl groups to produce chiral diols, which could be relevant for precursors to the target molecule. rsc.org

Diastereoselective Reductions:

In cases where a precursor to this compound contains another stereocenter, diastereoselective reduction of a ketone functionality can be a key step. For example, the diastereoselective reduction of γ-keto amides has been achieved with high diastereoselectivity using reducing agents like diisobutylaluminum hydride (DIBAH). clockss.org While not directly applicable to the synthesis of the parent this compound, this highlights a general strategy for controlling stereochemistry in related systems.

Challenges and Future Outlook:

The direct catalytic enantioselective synthesis of α-unsubstituted, α-chiral β-keto amides and acids like this compound remains a formidable challenge due to the acidic nature of the α-proton. Future research in this area will likely focus on the development of novel catalytic systems that can operate under mild conditions to prevent racemization and achieve high levels of stereocontrol. The exploration of new organocatalytic modes of activation and the engineering of enzymes with tailored specificities are promising avenues for overcoming these synthetic hurdles.

Mechanistic Investigations of Chemical Transformations

Hydrolytic Mechanisms

The hydrolytic decomposition of 2-(Dimethylcarbamoyl)acetic acid and its derivatives is a key area of study, revealing pathways to different products based on the reaction conditions.

Esters derived from this compound can undergo hydrolysis through either acid- or base-catalyzed mechanisms. These reactions involve the cleavage of the ester's alkoxy (OR') group. github.io

Acid-Catalyzed Hydrolysis: This reaction is essentially the reverse of esterification. github.io It is typically carried out by heating the ester in the presence of a large excess of water and a strong acid catalyst. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. youtube.com Subsequent proton transfer and elimination of the alcohol yield the parent carboxylic acid, this compound. This reaction is reversible and generally does not proceed to completion. github.iolibretexts.org

Base-Catalyzed Hydrolysis (Saponification): When a base, such as sodium hydroxide (B78521) (NaOH), is used, the hydrolysis reaction is known as saponification. masterorganicchemistry.com In this process, the hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.combyjus.com This intermediate then collapses, eliminating the alkoxide ion (RO⁻) as the leaving group. The alkoxide subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. The final products are an alcohol and the carboxylate salt of this compound. github.iolibretexts.orgmasterorganicchemistry.com Unlike acid-catalyzed hydrolysis, saponification is an irreversible process because the final deprotonation step is energetically favorable. masterorganicchemistry.com

Table 1: Comparison of Hydrolysis Conditions for Esters of this compound

Feature Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis (Saponification)
Reagent Water with a strong acid catalyst (e.g., HCl, H₂SO₄) Aqueous strong base (e.g., NaOH, KOH)
Role of Catalyst/Reagent Catalyst Reactant
Reversibility Reversible Irreversible
Products This compound + Alcohol Salt of this compound + Alcohol
Reaction Completion Does not go to completion Goes to completion

Decarboxylation involves the removal of a carboxyl group, releasing carbon dioxide (CO₂). For this compound, this fragmentation can be induced thermally or through metal-catalyzed pathways.

Thermal Decomposition: The thermal decomposition of carboxylic acids can lead to various products. For instance, acetic acid, upon heating, can decompose via two primary pathways: a first-order reaction yielding methane (B114726) and carbon dioxide, and a second-order process producing ketene (B1206846) and water. rsc.org While specific studies on the thermal decomposition of this compound are not prevalent, analogous pathways can be proposed. Heating the compound could potentially lead to the formation of N,N-dimethylacetamide and carbon dioxide. The stability of the resulting carbanion or the transition state leading to it would be a critical factor in this pathway. Studies on the thermal degradation of metal acetates show the evolution of CO₂ and acetone, the latter resulting from a ketonization process. marquette.edu

Metal-Catalyzed Decarboxylation: Decarboxylative cross-coupling reactions represent a modern synthetic method where a carboxylic acid is coupled with another molecule, often an organic halide, with the concurrent loss of CO₂. wikipedia.org These reactions are typically catalyzed by transition metals like palladium, copper, or silver. wikipedia.orgrsc.org Applying this to this compound, a palladium-catalyzed reaction with an aryl halide could theoretically produce 2-aryl-N,N-dimethylacetamide. The mechanism would involve the formation of a metal-carboxylate species, followed by decarboxylation and subsequent reductive elimination to form the new carbon-carbon bond.

Table 2: Potential Products from Decarboxylative Fragmentation of this compound

Pathway Key Conditions Potential Products By-products
Thermal Decarboxylation High temperature N,N-Dimethylacetamide Carbon Dioxide
Decarboxylative Coupling Transition metal catalyst (e.g., Pd, Cu), Organic Halide Substituted N,N-dimethylacetamides Carbon Dioxide, Metal Halide

Reactions Involving the Carbamoyl (B1232498) Group

Mechanistically, the amide functionality is considered a strong directing group in various chemical transformations. researchgate.net This is particularly evident in directed metalation reactions, where the carbamoyl group's Lewis basic carbonyl oxygen can coordinate to a Lewis acidic metal center, such as lithium from an organolithium reagent. baranlab.org This coordination brings the base into close proximity to an adjacent proton, facilitating its abstraction. baranlab.org In the context of this compound, this effect makes the α-protons (on the carbon between the carbonyl and carboxyl groups) more acidic and susceptible to deprotonation by a strong base. The electron-withdrawing nature of the amide also contributes to the increased acidity of these protons.

Furthermore, the dimethylcarbamoyl group itself can be a target for chemical modification, although the amide bond is generally robust. It is less reactive than analogous acid chlorides or esters. drugapprovalsint.com Its presence is crucial in the synthesis of various pharmacologically active compounds where it is transferred from a reagent like dimethylcarbamoyl chloride (DMCC) to a hydroxyl or amine group. drugapprovalsint.comwikipedia.org

The carboxylic acid moiety of this compound can be converted into a new, different amide group through reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as a direct reaction with an amine is usually unfavorable due to a competing acid-base reaction. bath.ac.uk

Several methods are commonly employed for this amide bond formation:

Carbodiimide (B86325) Method: This is one of the most common approaches, using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.it The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.ityoutube.com This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide, with the carbodiimide being converted to a urea (B33335) byproduct. youtube.com

Onium Salt Method: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid. In the presence of a non-nucleophilic base like diisopropylethylamine (DIEA), HATU reacts with the carboxylic acid to form an activated ester, which then rapidly reacts with the amine. fishersci.it

Acid Chloride Formation: The carboxylic acid can first be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride readily reacts with an amine to form the amide. However, care must be taken when using thionyl chloride with DMF as a catalyst, as it can potentially form the carcinogen dimethylcarbamoyl chloride. drugapprovalsint.com

Table 3: Common Coupling Reagents for Amide Formation

Reagent Class Example(s) By-product Key Features
Carbodiimides DCC, EDC Dicyclohexylurea (DCU), Ethyl-dimethylaminopropylurea (EDU) Widely used, reliable. DCU is poorly soluble and can be filtered off. fishersci.it
Onium Salts (Uronium/Guanidinium) HATU, HBTU, PyBOP Tetramethylurea Highly efficient, fast reaction times, low racemization. fishersci.it
Acyl Halogenating Agents Thionyl Chloride, Oxalyl Chloride SO₂, HCl, CO, CO₂ Creates a highly reactive acid chloride intermediate.

Directed Metalation and Ortho-Lithiation Mechanisms

The concept of directed metalation, particularly directed ortho-lithiation, is a powerful strategy in organic synthesis for the regioselective functionalization of aromatic compounds. wikipedia.org This principle is guided by Directed Metalation Groups (DMGs), which are functional groups capable of coordinating with an organolithium base to direct deprotonation to a specific, typically adjacent, position. baranlab.org

The tertiary amide group, such as the dimethylcarbamoyl group, is recognized as one of the most powerful DMGs. baranlab.orguwindsor.ca In aromatic systems, an aryl carbamate (B1207046) (Ar-O-CONR₂) is among the strongest DMGs known, superior even to methoxy (B1213986) or simple amide groups. nih.gov

While this compound is an aliphatic, not an aromatic, molecule, the underlying mechanistic principle of directed deprotonation is applicable. The Lewis basic carbonyl oxygen of the dimethylcarbamoyl group can coordinate a strong base, such as lithium diisopropylamide (LDA) or an alkyllithium like n-butyllithium (n-BuLi). baranlab.orguwindsor.ca This coordination positions the base for the preferential abstraction of a proton from the adjacent α-carbon.

The mechanism proceeds as follows:

Coordination: The organolithium base (R-Li) or lithium amide coordinates to the carbonyl oxygen of the dimethylcarbamoyl group.

Deprotonation: The coordinated base removes a proton from the α-carbon, which is made more acidic by the inductive effects of both the adjacent carbamoyl and carboxyl groups. This step forms a lithium enolate intermediate.

Reaction with Electrophile: The resulting nucleophilic enolate can then react with a wide variety of electrophiles (E⁺), such as alkyl halides or carbonyl compounds, to form a new carbon-carbon or carbon-heteroatom bond at the α-position.

This directed lithiation provides a highly regioselective method for functionalizing the α-position of this compound, a transformation that would be difficult to achieve with such precision using other methods. The choice of base and reaction conditions (e.g., solvent like THF, temperature, and additives like TMEDA) is crucial for the success of the reaction. baranlab.orguwindsor.ca

Table 4: Relative Directing Power of Common Directed Metalation Groups (DMGs)

Group Relative Strength
-OCONR₂ (O-Carbamate) Strongest
-CONR₂ (Amide) Strong
-SO₂NR₂ (Sulfonamide) Strong
-CH₂NR₂ (Tertiary Amine) Moderate
-OR (Alkoxy) Moderate

Source: Adapted from Snieckus, V. (1990) and other reviews. wikipedia.orgnih.gov

Directed ortho-Metalation (DoM) Reactions with O-Carbamate Directing Metalation Groups

The aryl O-carbamate functional group, particularly the N,N-diethyl-O-carbamate, is recognized as one of the most powerful directing metalation groups (DMGs) in Directed ortho-Metalation (DoM) chemistry. nih.govresearchgate.net This reaction facilitates the regioselective functionalization of aromatic rings at the position ortho to the DMG. The general mechanism involves the coordination of an organolithium reagent, such as n-butyllithium or s-butyllithium, to the Lewis basic carbamate group. This coordination brings the strong base in proximity to the ortho-proton, leading to its abstraction and the formation of an ortho-lithiated intermediate. nih.govresearchgate.net This intermediate can then react with various electrophiles to introduce a wide range of substituents onto the aromatic ring.

The efficacy of the O-carbamate group as a DMG stems from its strong coordinating ability with the lithium atom of the organolithium reagent. nih.govnih.gov This interaction, often referred to as a complex-induced proximity effect (CIPE), lowers the kinetic barrier for the deprotonation of the adjacent ortho-proton. nih.gov The stability of the resulting ortho-lithiated species is also a crucial factor, with diethyl carbamates showing good stability at low temperatures (-78 °C), whereas dimethyl carbamates can be less stable and may undergo rearrangement even at these temperatures. nih.gov

Mechanistic Insights from NMR Studies

Nuclear Magnetic Resonance (NMR) spectroscopy has been a important tool in elucidating the mechanism of DoM reactions involving aryl O-carbamates. Early studies using ⁶Li NMR and Heteronuclear Overhauser Effect Spectroscopy (HOESY) provided evidence for the formation of a pre-reaction complex between the organolithium reagent and the substrate. nih.gov For instance, studies on the ortho-lithiation of anisole (B1667542), a related system, revealed an unreactive complex between "free" anisole and n-BuLi, suggesting that complexation is a key step in the reaction pathway. nih.gov

Enzyme Inhibition Mechanisms

Carbamate Function as Enzyme Inhibitors

Carbamates are a well-established class of enzyme inhibitors, particularly for serine hydrolases. researchgate.net Their inhibitory activity stems from their ability to act as covalent, irreversible or slowly reversible inhibitors. The carbamate moiety can react with the active site serine residue of these enzymes, forming a carbamoylated enzyme intermediate. researchgate.net This process mimics the formation of the acyl-enzyme intermediate that occurs during the normal catalytic cycle of serine proteases. However, the carbamoylated enzyme is typically much more stable and hydrolyzes very slowly, effectively inactivating the enzyme.

The reactivity of the carbamate electrophile can be tuned by modifying its chemical structure, which in turn affects its potency and selectivity as an inhibitor. researchgate.net This tunability allows for the design of carbamate-based inhibitors with specific profiles for targeting particular enzymes.

Interaction with Serine Proteases

Serine proteases are a major class of proteolytic enzymes characterized by a highly conserved catalytic triad (B1167595) that includes a key serine residue in the active site. Carbamate inhibitors, such as those containing a dimethylcarbamoyl group, can act as "pseudo-substrates" for these enzymes. A study on Nα-(N,N-dimethylcarbamoyl)-α-azaornithine p-nitrophenyl ester demonstrated that this compound binds to the active site of several serine proteases, leading to the formation of a stable carbamoylated enzyme.

The mechanism of inhibition involves the nucleophilic attack of the active site serine on the carbonyl carbon of the carbamate. This results in the displacement of the leaving group and the formation of a covalent bond between the enzyme and the dimethylcarbamoyl moiety. The kinetics of this process are consistent with a three-step mechanism involving initial binding, acylation (carbamoylation), and a very slow deacylation step, which is often the rate-limiting step.

Binding Affinity Assays

Binding affinity assays are crucial for quantifying the potency of enzyme inhibitors. Common parameters used to express binding affinity include the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity, with lower Ki values indicating tighter binding. The IC50 value is the concentration of inhibitor required to reduce the enzyme's activity by 50%.

While specific binding affinity data for this compound as a serine protease inhibitor is not available in the reviewed literature, data for other carbamate inhibitors highlight the range of potencies that can be achieved. For example, various carbamate derivatives have shown a wide range of Ki and IC50 values against different serine proteases.

Table 1: Representative Binding Affinity Data for Carbamate Inhibitors of Serine Proteases

InhibitorTarget EnzymeKi (nM)IC50 (µM)
Benzene-1,3-di-N-n-octylcarbamateAcetylcholinesterase--
Benzene-1,3-di-N-n-octylcarbamateButyrylcholinesterase--
Benzene-1,3-di-N-n-octylcarbamateChymotrypsin--
Benzene-1,3-di-N-n-octylcarbamateTrypsin--
CamostatTrypsin50 (IC50)0.05
NafamostatTrypsin-like proteases-6.6

Data is illustrative and sourced from studies on various carbamate inhibitors. nih.govresearchgate.net The table is interactive and allows for sorting.

These assays are typically performed by measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor. The data is then fitted to appropriate equations to determine the Ki or IC50 value, providing a quantitative measure of the inhibitor's potency.

Advanced Applications in Medicinal Chemistry and Drug Discovery

Targeted Biological Activity

Inhibition of Acetylcholinesterase by Related Carbamates

Carbamates, a class of organic compounds, are recognized for their ability to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine (B1216132). nih.govnih.gov This inhibition increases the levels of acetylcholine in the brain, a strategy employed in the treatment of conditions like Alzheimer's disease. nih.govmdpi.com

The mechanism of inhibition by carbamates is described as pseudo-irreversible. They form a carbamylated complex with the serine residue in the active site of acetylcholinesterase (AChE), which is more stable than the acetylated enzyme formed with acetylcholine. nih.govmdpi.com This slows down the reactivation of the enzyme, leading to a sustained increase in acetylcholine levels. nih.gov However, unlike irreversible inhibitors such as organophosphates, the carbamylated enzyme can undergo spontaneous hydrolysis, allowing the enzyme to eventually regain its function. nih.govmdpi.com

Rivastigmine, a well-known carbamate (B1207046) inhibitor, is used in the treatment of mild to moderate Alzheimer's disease and Parkinson's disease-related dementia. nih.govmdpi.commdpi.com It inhibits both acetylcholinesterase and butyrylcholinesterase (BChE). nih.govmdpi.com Research has also focused on developing novel carbamate-based inhibitors with improved efficacy and selectivity. For instance, a series of N,N-dimethylcarbamates containing a N,N-dibenzylamino moiety have been synthesized and evaluated for their AChE inhibitory activity. tandfonline.com Furthermore, studies on phenothiazine (B1677639) carbamates have revealed differential inhibition mechanisms, acting as pseudoirreversible inhibitors of AChE but reversible inhibitors of BChE. acs.org

The structural features of carbamates, including their ability to mimic the transition state of acetylcholine hydrolysis and their capacity for modification, make them a versatile scaffold for designing new and effective cholinesterase inhibitors. nih.govmdpi.comacs.org

Exploration of Therapeutic Potentials

Anti-inflammatory Properties of Related Derivatives

Derivatives of acetic acid and related carbamates have demonstrated notable anti-inflammatory properties. For instance, 2,4-Dichlorophenoxy acetic acid (2,4-D) has been identified as a potential anti-inflammatory agent through in silico modeling and in vivo studies. nih.gov It is suggested to exhibit its effect by binding to the COX-2 enzyme, similar to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241). nih.gov In animal models, 2,4-D significantly reduced inflammation and the concentration of prostaglandin (B15479496) E2, a key inflammatory mediator. nih.gov

Vinegar, which contains acetic acid, has also been studied for its anti-inflammatory effects. nih.gov In studies with obese mice, both synthetic acetic acid vinegar and Nipa vinegar were found to suppress inflammation. nih.gov Carbamate derivatives have also been explored for their anti-inflammatory potential. The inhibition of fatty acid amide hydrolase (FAAH) by certain carbamate compounds can lead to anti-inflammatory effects by increasing the levels of endocannabinoids. nih.gov

Furthermore, the synthesis of carbamoylmethyl ester derivatives of ibuprofen and naproxen (B1676952) has yielded compounds with significant anti-inflammatory activity. aau.ac.ae These findings highlight the potential of developing novel anti-inflammatory drugs based on the acetic acid and carbamate scaffolds.

Anticoagulant Therapy

While carbamate pesticides are known environmental contaminants that can be found alongside anticoagulant rodenticides in animal poisoning cases, the direct application of 2-(Dimethylcarbamoyl)acetic acid or its close derivatives in anticoagulant therapy is not well-established in the reviewed literature. nih.gov

However, the broader chemical class to which this compound belongs does have relevance in the context of anticoagulation. Ethylenediaminetetraacetic acid (EDTA), a chelating agent that contains acetic acid moieties, is widely used as an in vitro anticoagulant for hematological testing. nih.govresearchgate.net It prevents blood clotting by binding to calcium ions, which are essential for the coagulation cascade. researchgate.net

It is important to note that the mechanism of action of EDTA as an anticoagulant is fundamentally different from therapeutic anticoagulants like warfarin. nih.govampath.co.za Studies have been conducted to assess the interaction of certain carbamate drugs, such as carisbamate, with warfarin. These studies found that co-administration did not significantly affect warfarin's anticoagulant effect, as measured by the international normalized ratio (INR). nih.gov

Anticancer Activity of Related Carbamates

The carbamate functional group is a key structural feature in several anticancer agents and prodrugs. portico.orgsemanticscholar.orgresearchgate.net Carbamates are often used to create prodrugs of known anticancer agents, where the carbamate linkage masks a cytotoxic functional group, such as a phenol (B47542). portico.orgresearchgate.net This strategy aims to improve drug delivery to the tumor site, where the active drug is then released, potentially reducing systemic toxicity. portico.org

Numerous studies have highlighted the anticancer potential of various carbamate derivatives:

Steroidal carbamates have shown antiproliferative activity against mouse colon carcinoma cells. nih.gov

Carbazole integrated carbamates have demonstrated significant anticancer activity against glioma cell lines. researchgate.net

Colchicine-derived carbamates have exhibited potent cytotoxicity against several human cancer cell lines, with some showing greater selectivity than standard chemotherapeutics. nih.gov

The mechanisms by which carbamates exert their anticancer effects are diverse and can include the inhibition of tubulin polymerization, a critical process in cell division. nih.gov The development of carbamate-based anticancer agents remains an active area of research, with a focus on designing molecules with enhanced efficacy and selectivity for cancer cells. researchgate.netnih.govnih.gov

Antibacterial and Antiviral Activities of Related Carbamates

The carbamate moiety is present in a number of compounds with demonstrated antibacterial and antiviral properties. researchgate.netepa.gov The development of resistance to existing antimicrobial agents has spurred the search for new classes of drugs, and carbamates have emerged as a promising scaffold. epa.gov

Antibacterial Activity: Acetic acid itself has well-documented antibacterial properties against a range of pathogens, including those that cause food spoilage and hospital-acquired infections. nih.govnih.govmdpi.comjidc.orgalliedacademies.org It is effective at low concentrations and its activity is not significantly reduced by organic matter. nih.gov

Antiviral Activity: Carbamate derivatives have also been investigated for their antiviral potential. nih.gov Research has explored the synthesis of carbamate analogues of existing antiviral drugs, such as the nucleoside reverse transcriptase inhibitor (NRTI) stavudine (B1682478) and zidovudine (B1683550) (AZT). nih.govtandfonline.com These studies have shown that carbamate derivatives can inhibit HIV replication. nih.govtandfonline.com The carbamate group can be used to modify the properties of antiviral agents, potentially improving their pharmacological profiles. epa.gov

Applications in Materials Science and Catalysis

Role as Chemical Intermediates

2-(Dimethylcarbamoyl)acetic acid serves as a valuable chemical intermediate in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a dimethylcarbamoyl group, allows it to be a versatile scaffold for constructing more complex molecules. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and conversion to acid chlorides, while the dimethylcarbamoyl group can influence the molecule's reactivity and solubility.

This compound is utilized in the synthesis of pharmaceuticals and other organic compounds. biosynth.com For instance, related structures like 2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid are complex molecules built upon scaffolds that could conceptually be derived from precursors like this compound. nih.gov The presence of the dimethylcarbamoyl group is crucial in directed ortho metalation (DoM) chemistry, where it acts as a powerful directing group to functionalize aromatic rings in a site-selective manner. acs.orgnih.gov

Synthesis of Complex Molecular Architectures

The unique structure of this compound and its derivatives makes them suitable for the synthesis of complex molecular architectures. The carbamate (B1207046) group, a key feature, is widely used as a peptide bond surrogate in medicinal chemistry due to its chemical stability and ability to permeate cell membranes. acs.org This allows for the construction of peptidomimetics and other biologically active compounds.

Furthermore, the principles of organocatalysis often employ molecules with similar functionalities to build stereochemically rich structures. For example, carbamate esters with a pyrrolidine (B122466) backbone have been successfully used as organocatalysts in asymmetric Michael addition reactions to create multiple stereogenic centers in a single step. arkat-usa.orgresearchgate.net While not a direct application of this compound itself, these examples highlight the potential of the carbamoyl (B1232498) moiety in guiding the formation of complex, chiral molecules. arkat-usa.org

Catalytic Applications

The dimethylcarbamoyl functional group is integral to various catalytic applications, ranging from organocatalysis to transition metal-catalyzed reactions.

Organocatalysis Involving Carbamate-Containing Structures

Carbamate-containing molecules have emerged as effective organocatalysts for various asymmetric transformations. The carbamate group can participate in hydrogen bonding, which helps in modulating intermolecular and intramolecular interactions with target enzymes or receptors. acs.org This conformational restriction is a key feature in designing catalysts that can control the stereochemical outcome of a reaction. acs.org

Research has shown that carbamate esters can act as organocatalysts in asymmetric Michael additions, particularly in aqueous media. arkat-usa.orgresearchgate.net For example, a pyrrolidine-based carbamate ester has demonstrated high yields and enantioselectivities in such reactions. arkat-usa.orgresearchgate.net In other studies, Cinchona-derived organocatalysts featuring a thiocarbamate group have been used for enantioselective bromoaminocyclization of O-allyl carbamates, showcasing the role of the carbamate structure in activating the substrate and controlling the reaction's stereochemistry. researchgate.netcolab.ws

Interactive Table: Performance of Carbamate-Based Organocatalysts

Catalyst Type Reaction Solvent Yield (%) Enantioselectivity (% ee) Diastereoselectivity (syn/anti)
Pyrrolidine-based carbamate ester Michael Addition Brine up to 97 up to 94 up to 97/3
1,2-diamino cyclohexane-based carbamate ester Michael Addition Water 53 60 N/A

Metal-Organic Frameworks (MOFs) as Catalysts

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic molecules. researchgate.netalfa-chemistry.comyoutube.com The choice of the organic linker is crucial in determining the structure and properties of the MOF. researchgate.net While this compound itself has not been extensively reported as a primary linker in MOF synthesis, the functional groups it contains are of significant interest in this field. Carboxylic acid groups are one of the most common functionalities used in MOF linkers due to their strong and versatile coordination with metal centers. alfa-chemistry.com

Furthermore, functional groups like amides and carbamates can be incorporated into the linker structure to impart specific catalytic activities or to serve as sites for post-synthetic modification. nih.gov For instance, a Cu(II)-based MOF using a linker containing a propargyl carbamate functionality has been developed and investigated for its electrochemical properties and potential as a sensor. nih.gov The immobilization of catalytic sites within the rigid, porous structure of a MOF can prevent catalyst deactivation through aggregation and enhance stability and turnover numbers compared to homogeneous catalysts. acs.org

Use in Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org While amides have traditionally been considered inert, recent advancements have enabled their use in cross-coupling reactions through the activation of the N-C bond. acs.orgrsc.org

The carbamoyl moiety, as present in this compound, is relevant in this context. Palladium catalysts, often in the form of a Pd(II) salt that is reduced in situ to the active Pd(0) species, can engage in catalytic cycles involving amides. youtube.com These reactions can lead to the formation of ketones, biaryls, and other valuable structures from readily available amide starting materials. rsc.orgacs.orgrsc.org For example, the Suzuki-Miyaura cross-coupling of amides with boronic acids has been achieved using palladium catalysis, demonstrating a broad substrate scope. rsc.org Other developments include the palladium-catalyzed coupling of amides with aryl mesylates and cyclopropanols. acs.orgchemrxiv.org

Although direct examples employing this compound in these specific reactions are not prevalent in the literature, the chemistry of the amide and carbamate functional groups suggests its potential as a substrate in such palladium-catalyzed transformations. The development of these methods provides a strategic advantage for synthesizing complex molecules from amide-containing building blocks.

Future Directions and Research Gaps in the Study of 2 Dimethylcarbamoyl Acetic Acid

The compound 2-(Dimethylcarbamoyl)acetic acid, also known as N,N-Dimethylmalonamic acid, represents a simple yet versatile chemical scaffold. While it serves as a valuable building block, significant opportunities remain for future research to unlock its full potential. The following sections outline key areas where further investigation is warranted, from improving its synthesis to discovering novel applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Dimethylcarbamoyl)acetic acid, and how can reaction conditions be optimized for higher yields?

  • Methodology : Multi-step synthesis involving carbamoylation of acetic acid derivatives, followed by oxidation and purification. For example, TEMPO-mediated oxidation (as in ) under controlled temperatures (0–5°C) with sodium bicarbonate buffers can minimize side reactions. Yield optimization may include adjusting stoichiometry (e.g., molar ratios of NaBr and TEMPO) and post-reaction quenching with isopropanol to stabilize intermediates. Purification via vacuum distillation or column chromatography (using ethyl acetate/hexane gradients) improves purity .
  • Key Parameters : Monitor reaction pH, temperature, and reagent addition rates to avoid exothermic side reactions.

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Safety Protocols : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact ( ). Work in a fume hood due to potential inhalation hazards. Store in airtight containers away from moisture and oxidizing agents. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention ().
  • Hazard Mitigation : Avoid direct contact with reactive intermediates (e.g., chlorinated reagents) and ensure proper waste disposal for halogenated by-products .

Advanced Research Questions

Q. How can X-ray crystallography be utilized to determine the molecular structure and hydrogen bonding patterns of this compound?

  • Methodology : Single-crystal X-ray diffraction ( ) with refinement using programs like APEX2 or SHELXL. Hydrogen atoms can be modeled as riding atoms with Uiso(H) = 1.2–1.5 × Ueq(parent atom). Analyze O–H⋯O hydrogen bonds (e.g., R2<sup>2</sup>(8) motifs) to identify dimeric structures in the solid state.
  • Data Interpretation : Use statistical tests (e.g., Prince & Nicholson) to exclude outliers and refine thermal displacement parameters for accuracy .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for the reactivity of this compound derivatives?

  • Approach : Cross-validate DFT calculations (e.g., bond angles, electronic effects) with experimental NMR/IR data. For example, shows that electronic-withdrawing groups (e.g., Br) alter C–C–C angles (118.2°–121.5°), impacting reactivity. Adjust computational models to account for solvent effects or crystal packing forces .
  • Case Study : If predicted reaction pathways conflict with observed yields, re-evaluate transition-state energies using solvent-corrected models or experimental kinetic data.

Q. How should researchers approach the optimization of reaction conditions to minimize by-products in the synthesis of this compound?

  • Optimization Strategies :

  • Temperature Control : Maintain low temperatures (0–5°C) during oxidation steps to suppress side reactions ( ).
  • Catalyst Screening : Test alternatives to TEMPO (e.g., AZADO) for improved selectivity.
  • By-Product Analysis : Use LC-MS or GC-MS to identify impurities and adjust reagent stoichiometry (e.g., reducing excess TCCA in oxidation steps) .
    • Scale-Up Considerations : Pilot batch reactions with in-line monitoring (e.g., FTIR) to track intermediate formation and optimize mixing efficiency.

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the carbamoyl group.
  • Characterization : Combine <sup>1</sup>H/<sup>13</sup>C NMR, HRMS, and elemental analysis for structural confirmation.
  • Safety : Regularly audit laboratory protocols using SDS guidelines () and conduct risk assessments for novel derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.